molecular formula C11H17F2NO2 B2934842 (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone CAS No. 2329240-85-7

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone

Cat. No. B2934842
CAS RN: 2329240-85-7
M. Wt: 233.259
InChI Key: BJNIUMZLVFIKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, also known as DFOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFOM is a synthetic compound that has been developed through extensive research and is known for its unique properties and mechanisms of action.

Mechanism Of Action

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone acts by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules in the body. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has also been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone is also relatively stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has some limitations, including its potential toxicity and the need for specific storage conditions.

Future Directions

There are several future directions for research on (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone. One area of research is the development of more efficient synthesis methods for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone. Another area of research is the identification of specific molecular targets for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, which could lead to the development of more targeted therapies. Additionally, there is a need for further research on the potential toxicity of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone and its long-term effects on the body. Overall, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has significant potential for use in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone involves a complex chemical process that requires specific reagents and conditions. The synthesis process involves the reaction of 4,4-difluoropiperidine with oxan-2-ylmethanone in the presence of a catalyst. The resulting product is purified through a series of filtration and distillation processes to obtain the final product.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been shown to be effective in the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(oxan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)4-6-14(7-5-11)10(15)9-3-1-2-8-16-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNIUMZLVFIKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139028955

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